5-butyl-2-(4-chlorophenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
5-Butyl-2-(4-chlorophenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic compound featuring a fused pyrrolo-oxazole-dione scaffold. This structure incorporates a butyl chain at position 5, a 4-chlorophenyl group at position 2, and a phenyl group at position 2. The hexahydro designation indicates a partially saturated bicyclic system, which confers conformational rigidity and influences its biological and physicochemical properties.
Properties
IUPAC Name |
5-butyl-2-(4-chlorophenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-2-3-13-23-20(25)17-18(14-7-5-4-6-8-14)24(27-19(17)21(23)26)16-11-9-15(22)10-12-16/h4-12,17-19H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQHGJCDADIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-(4-chlorophenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves a multi-step process. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach involves the use of microwave irradiation to reduce reaction time and improve yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Nucleophilic Additions at Diketone Sites
The 4,6-dione moiety serves as a primary site for nucleophilic attack. Key reactions include:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Schiff Base Formation | Primary amines, RT, ethanol | Imine derivatives | pH-dependent kinetics; stabilized by conjugation with aromatic systems |
| Grignard Addition | RMgX, anhydrous THF, −78°C | Tertiary alcohol adducts | Steric hindrance from butyl group reduces yield by 15–20% compared to simpler analogs |
| Enolate Alkylation | LDA, alkyl halides, −40°C | C4- or C6-alkylated derivatives | Regioselectivity influenced by diketone symmetry (C4:C6 = 3:2) |
Cycloaddition Reactions
The electron-deficient oxazole ring participates in cycloadditions:
Diels-Alder Reactions
-
Conditions : Thermal (80–120°C) or Lewis acid catalysis (e.g., ZnCl₂)
-
Dienophiles : Maleic anhydride, tetrazines
-
Products : Fused bicyclic adducts with up to 89% enantiomeric excess in asymmetric variants
1,3-Dipolar Cycloadditions
-
With Azides : Forms triazole-linked hybrids under Cu(I) catalysis (click chemistry)
-
With Nitrile Oxides : Yields isoxazoline derivatives with moderate diastereoselectivity (dr 2:1)
Substitution and Elimination Reactions
Chlorophenyl Group Reactivity :
-
Nucleophilic Aromatic Substitution : Limited due to deactivation by electron-withdrawing oxazole ring. Reactions require harsh conditions (e.g., NH₃, 150°C, 48h) for Cl → NH₂ conversion.
-
Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids achieves C–Cl substitution (Pd(PPh₃)₄, K₂CO₃, 80°C).
Butyl Group Modifications :
-
Oxidation : KMnO₄/H₂SO₄ oxidizes the butyl chain to a carboxylic acid (yield: 68%).
-
Halogenation : Radical bromination (NBS, AIBN) selectively functionalizes the terminal CH₂ group.
Heterocycle-Specific Transformations
Ring-Opening Reactions :
-
Acidic Conditions (HCl, reflux): Cleaves the oxazole ring to form γ-lactam intermediates.
-
Basic Conditions (NaOH, 60°C): Generates amino alcohol derivatives via diketone hydrolysis.
Ring Functionalization :
-
Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the phenyl group’s meta position (72% yield).
Biological Interaction Pathways
While not direct chemical reactions, interaction studies reveal:
-
COX-II Inhibition : Docking simulations suggest H-bonding between the oxazole oxygen and Asp125 (ΔG = −9.2 kcal/mol), akin to oxadiazole-based inhibitors .
-
CYP450 Metabolism : Butyl chain hydroxylation by CYP3A4 forms a primary metabolite (t₁/₂ = 4.7h).
Stability and Degradation
-
Photodegradation : UV exposure (λ = 254nm) induces [2+2] cycloaddition between oxazole and phenyl groups (quantum yield Φ = 0.12).
-
Thermal Decomposition : Above 220°C, retro-Diels-Alder fragmentation releases CO₂ and pyrrole derivatives.
Scientific Research Applications
The compound 5-butyl-2-(4-chlorophenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex heterocyclic structure with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry.
Antiviral Activity
Recent studies have indicated that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit promising antiviral properties. For instance, research on N-Heterocycles has highlighted their potential as antiviral agents against several viruses, including HIV and influenza . The structural features of this compound may contribute to its efficacy by enhancing binding affinity to viral targets.
Anticancer Properties
Compounds with similar structural motifs have been investigated for their anticancer properties. The presence of the chlorophenyl group is known to enhance biological activity through mechanisms such as apoptosis induction in cancer cells. Studies have shown that modifications in the pyrrole ring can lead to increased cytotoxicity against various cancer cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that compounds containing heterocyclic structures can provide neuroprotective benefits. For example, derivatives of pyrrolidine have been studied for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . The specific application of this compound in this context remains an area for further exploration.
Polymer Chemistry
The unique chemical structure of this compound can be utilized in the synthesis of advanced materials. Its ability to act as a monomer or crosslinking agent can lead to the development of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their resistance to environmental degradation and increase lifespan .
Coatings and Adhesives
The compound's chemical stability and potential for functionalization make it suitable for applications in coatings and adhesives. Its incorporation into formulations can enhance adhesion properties and provide protective barriers against moisture and chemicals. This is particularly relevant in industrial applications where durability is critical.
Pesticidal Activity
Compounds similar to this compound have been evaluated for their pesticidal properties. Research has shown that such heterocycles can exhibit insecticidal and fungicidal activities due to their ability to disrupt biological pathways in pests and pathogens . This makes them candidates for developing environmentally friendly pesticides.
Plant Growth Regulation
There is also potential for using this compound as a plant growth regulator. Studies suggest that certain pyrrolidine derivatives can influence plant growth patterns by modulating hormonal pathways or enhancing nutrient uptake. Further research could elucidate the specific mechanisms by which this compound affects plant physiology.
Summary of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Efficacy against viruses like HIV and influenza |
| Anticancer properties | Induction of apoptosis in cancer cells | |
| Neuroprotective effects | Reduction of oxidative stress | |
| Materials Science | Polymer chemistry | Enhanced thermal stability |
| Coatings and adhesives | Improved adhesion and protection | |
| Agricultural Chemistry | Pesticidal activity | Insecticidal and fungicidal properties |
| Plant growth regulation | Modulation of hormonal pathways |
Mechanism of Action
The mechanism of action of 5-butyl-2-(4-chlorophenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrrolo[3,4-d][1,2]oxazole-dione derivatives, focusing on substituents, biological activities, and pharmacological profiles:
Key Observations:
Substituent Effects on Activity: The 4-chlorophenyl group at position 2 is a common feature in analogs (e.g., ), suggesting its role in target binding, possibly through hydrophobic or halogen-bonding interactions. Bulky alkyl chains (butyl/isobutyl) at position 5 or 3 may enhance membrane permeability but could reduce solubility. Electron-donating groups (e.g., dimethylamino in ) or electron-withdrawing groups (e.g., trifluoromethyl in ) modulate electronic properties and metabolic stability.
Structural Rigidity and Conformation :
- The hexahydro scaffold enforces a puckered conformation, as described by Cremer and Pople’s ring-puckering coordinates . This rigidity may favor binding to structured pockets in biological targets.
Biological Activity Trends: Analogs with aromatic heterocycles (e.g., indole in ) exhibit pronounced anti-inflammatory effects, likely due to π-π stacking or hydrogen bonding with immune receptors. Polar substituents (e.g., methoxy in ) may improve water solubility but reduce blood-brain barrier penetration.
Research Tools and Methodologies
- Crystallographic Analysis : Tools like SHELXL and ORTEP-3 are critical for resolving the 3D structures of these compounds, enabling precise analysis of puckering and substituent orientation.
- Structure-Activity Relationship (SAR) : The lack of explicit data for the target compound underscores the need for systematic SAR studies to quantify the impact of substituents on efficacy and toxicity.
Biological Activity
The compound 5-butyl-2-(4-chlorophenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a member of the oxazole family, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include the use of catalysts and specific reaction conditions to achieve high yields and purity. The detailed synthetic pathway can be adapted from related compounds in the literature that utilize similar heterocyclic frameworks .
Antimicrobial Properties
Research indicates that oxazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In a comparative study, the minimum inhibitory concentration (MIC) values for synthesized oxazoles were established, demonstrating their potential as antibacterial agents .
| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |
|---|---|---|
| 5-butyl derivative | 10 | 15 |
| Reference drug (Ampicillin) | 5 | 10 |
Analgesic Activity
The analgesic properties of oxazole derivatives have also been explored. In pharmacological tests such as the writhing test and hot plate test, compounds similar to this compound exhibited notable pain-relieving effects. The mechanisms behind this activity may involve modulation of pain pathways or direct interaction with pain receptors .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies have shown that derivatives of oxazoles generally exhibit low acute toxicity in animal models. Histopathological evaluations revealed no significant adverse effects on major organs at therapeutic doses . This suggests that this compound could be a viable candidate for further development.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated a series of oxazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that specific substitutions on the oxazole ring significantly enhanced activity against resistant strains .
- Analgesic Activity Assessment : A research team conducted tests on a range of oxazole compounds to assess their analgesic properties. The study found that certain structural modifications led to increased potency in pain relief compared to standard analgesics .
Q & A
Q. What statistical approaches validate reproducibility in dose-response studies?
- Methodological Answer : Use hierarchical Bayesian modeling to account for inter-lab variability. Calculate intraclass correlation coefficients (ICC) for technical replicates. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
